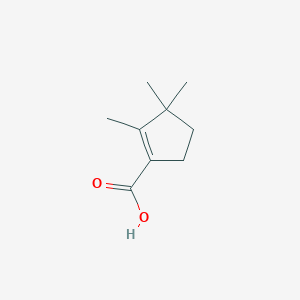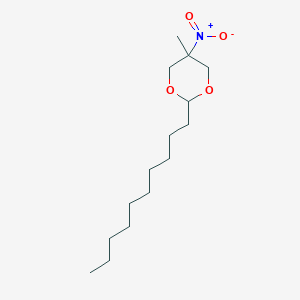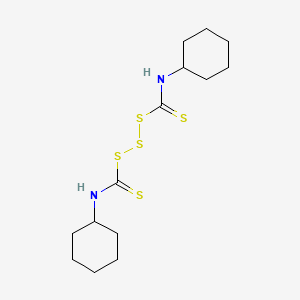
2-Methyl-4,4,4-triphenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,4,4-triphenylbutan-2-ol is an organic compound with the molecular formula C23H22O It is a tertiary alcohol characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4,4,4-triphenylbutan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a benzylmagnesium halide reacts with isobutylene oxide. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions. The process requires precise control of reaction parameters, including temperature, solvent, and reactant concentrations, to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,4,4-triphenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4,4,4-triphenylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,4,4-triphenylbutan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-phenylbutan-2-ol: A related compound with one phenyl group, used in fragrance applications.
4-Cyclohexyl-2-methylbutan-2-ol: Another similar compound with a cyclohexyl group, known for its floral scent.
Uniqueness
2-Methyl-4,4,4-triphenylbutan-2-ol is unique due to its three phenyl groups, which provide distinct steric and electronic properties.
Propiedades
Número CAS |
4819-91-4 |
|---|---|
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-methyl-4,4,4-triphenylbutan-2-ol |
InChI |
InChI=1S/C23H24O/c1-22(2,24)18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,18H2,1-2H3 |
Clave InChI |
GIEHZYNCGGEONP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




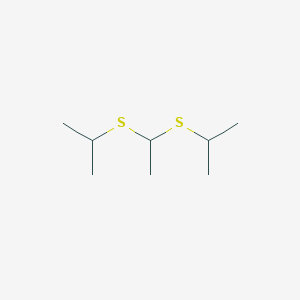
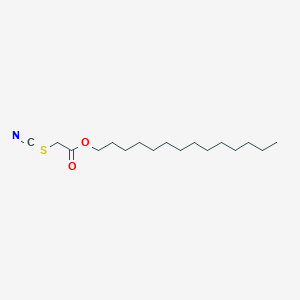
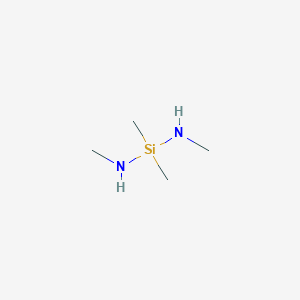
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
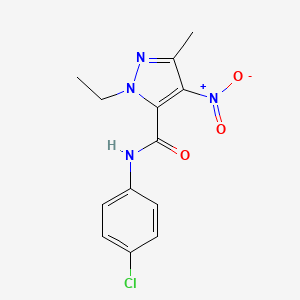
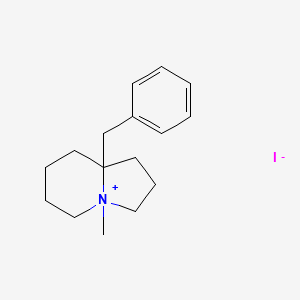

![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
